6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-propan-2-yl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)9-7-10(11(16)17)14-12(13-9)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCBSMBKBYQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base like sodium hydride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halogens.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, polar aprotic solvents.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Esterification: Ester derivatives of the original carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of the Compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents, potentially inhibiting tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has shown promise in reducing pro-inflammatory cytokines, indicating potential anti-inflammatory properties.
Table 2: Effect on Inflammatory Markers
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This reduction in inflammatory markers highlights its potential utility in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is necessary to establish efficacy and mechanisms .
Structure-Activity Relationship Studies
Recent structure-activity relationship (SAR) studies have focused on optimizing the pharmacological properties of pyrimidine derivatives, including those similar to this compound. These studies aim to enhance potency and selectivity for biological targets, particularly in cancer therapy .
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment .
Safety and Toxicity Assessment
Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for advancing the compound into clinical trials .
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
6-Isopropyl-2-(trifluoromethylphenyl-bicyclic)pyrimidine-4-carboxylic Acid (Compound 36)
Structure : Differs by replacing pyrrolidin-1-yl with a bicyclic hexahydrocyclopenta[c]pyrrol-2(1H)-yl group and adding a 2-(trifluoromethyl)phenyl moiety .
Properties :
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Structure : Replaces pyrrolidin-1-yl and isopropyl groups with chloro and methyl substituents .
Properties :
(+)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoic Acid Sodium Salt
Structure: Extends the pyrimidine core with a heptenoic acid chain and fluorophenyl group . Properties:
- Salt form: Sodium salt enhances solubility for pharmaceutical formulations .
- Synthesis: Involves multi-step salt conversion (e.g., sodium to hemicalcium salt) .
Applications : Statin-like compound targeting cholesterol biosynthesis; highlights the impact of bulky substituents on biological activity .
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid
Structure : Substitutes isopropyl with cyclopropyl and pyrrolidin-1-yl with 4-hydroxypiperidin-1-yl .
Properties :
- CAS: 1355233-29-2; discontinued commercial status suggests instability or poor efficacy .
Applications : Cyclopropyl may improve metabolic stability but reduce synthetic feasibility, leading to discontinuation .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Bulky groups (e.g., bicyclic in Compound 36) enhance target binding but may reduce solubility. Halogens (e.g., chloro in 2-Chloro-6-methyl) increase reactivity but raise safety concerns .
- Therapeutic Relevance: Sodium or calcium salt forms (e.g., heptenoic acid derivative) improve pharmacokinetics, critical for oral administration .
- Synthetic Challenges : Cyclopropyl and hydroxypiperidin groups complicate synthesis, contributing to discontinuation of some analogs .
Biological Activity
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring, which is known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 207.23 g/mol. The structure includes a pyrimidine core substituted with an isopropyl group and a pyrrolidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 1181666-30-7 |
Anticancer Potential
Recent studies have indicated that compounds possessing a pyrimidine structure, particularly those with piperidine or pyrrolidine substituents, exhibit significant anticancer activity. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth and survival .
Neuroprotective Effects
The incorporation of the pyrrolidine moiety in similar compounds has been linked to neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thus enhancing cholinergic signaling .
Anti-inflammatory Properties
Compounds like this compound may exhibit anti-inflammatory properties, which are crucial in managing chronic inflammatory conditions that can lead to various diseases, including cancer and neurodegeneration. The presence of nitrogen atoms in the structure contributes to these effects by modulating inflammatory pathways .
Study on Anticancer Activity
In a recent study examining the cytotoxicity of piperidine derivatives, it was found that certain analogs, including those related to this compound, demonstrated enhanced activity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving biological efficacy .
Neuroprotective Activity Assessment
Another study focused on the neuroprotective potential of similar compounds showed that they could significantly inhibit AChE activity while also demonstrating antioxidant properties. This dual action suggests a promising avenue for developing treatments for Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for 6-isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid?
A common approach involves multi-step condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via palladium-catalyzed cross-coupling or copper-mediated cyclization (e.g., 6-(4-chlorophenyl) derivatives in ). Key steps include:
- Step 1 : Condensation of substituted aldehydes with aminopyridine precursors.
- Step 2 : Cyclization under reflux conditions using solvents like DMF or toluene.
- Step 3 : Functionalization of the pyrimidine core with isopropyl and pyrrolidinyl groups via nucleophilic substitution .
Methodological Tip : Optimize catalyst loading (e.g., 5 mol% Pd) and solvent polarity to enhance yield. Monitor intermediates using HPLC (≥98% purity threshold recommended; ).
Q. What safety protocols are critical when handling this compound?
Based on analogous pyrimidine-carboxylic acid SDS ( ):
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (GHS Category 2A eye irritation).
- Storage : Store in sealed containers at 2–8°C, away from strong oxidizers.
Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How can purity and structural integrity be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ().
- FTIR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and pyrrolidinyl (N-H bend ~1550 cm⁻¹) functional groups.
- Mass Spectrometry : Compare experimental [M+H]⁺ with theoretical molecular weight (e.g., provides InChIKey for structural validation).
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?
Steric effects from the isopropyl group and pyrrolidine’s conformation can lead to stereoselectivity. For example:
- Catalyst Choice : Palladium catalysts may favor cis-addition in cyclization (), while copper promotes trans-selectivity in analogous heterocycles.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity.
Experimental Design : Use chiral HPLC or X-ray crystallography () to resolve enantiomers and validate stereochemistry .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from:
- Metabolic Instability : The carboxylic acid group may undergo glucuronidation in vivo. Test stability in liver microsomes ().
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., kinase inhibition assays in ).
Validation Strategy : Perform dose-response studies across multiple models (e.g., zebrafish, murine) to confirm mechanism-action relationships .
Q. What strategies optimize solubility for pharmacological assays?
Q. How do structural modifications (e.g., substituent variations) impact target binding affinity?
Comparative SAR studies ( ) reveal:
- Isopropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration.
- Pyrrolidinyl Moiety : Acts as a hydrogen bond acceptor, critical for receptor interactions (e.g., GPCRs in ).
Computational Approach : Perform molecular docking (AutoDock Vina) to predict binding poses and guide synthesis .
Q. What are the limitations of current stability studies, and how can they be addressed?
- Thermal Degradation : TGA/DSC data () show decomposition >200°C, but hydrolytic stability under physiological conditions is often overlooked.
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products.
Mitigation : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Q. What statistical methods are recommended for high-throughput screening (HTS) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
